molecular formula C10H14FN3O4 B12410452 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Katalognummer: B12410452
Molekulargewicht: 259.23 g/mol
InChI-Schlüssel: QZZJZXAWLQYJFK-PQLACBALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the sugar moiety, which distinguishes it from natural cytidine. It is primarily used in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves the fluorination of a suitable precursor. One common method involves the use of 2’-deoxycytidine as the starting material. The fluorination is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2’ position. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the pyrimidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2’-deoxy-2’-fluoro-5-formylcytidine.

    Reduction: Formation of 2’-deoxycytidine.

    Substitution: Formation of 2’-deoxy-2’-thiocytidine or 2’-deoxy-2’-aminocytidine.

Wissenschaftliche Forschungsanwendungen

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.

    Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids during replication. The presence of the fluorine atom at the 2’ position prevents proper base pairing and elongation of the nucleic acid chain, leading to termination of replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’-deoxycytidine: Lacks the fluorine atom at the 2’ position.

    2’-deoxy-2’-thiocytidine: Contains a sulfur atom instead of fluorine.

    2’-deoxy-2’-aminocytidine: Contains an amino group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one imparts unique properties, such as increased stability and resistance to enzymatic degradation. This makes it a valuable compound in antiviral and anticancer research, as it can effectively inhibit nucleic acid synthesis in target cells.

Eigenschaften

Molekularformel

C10H14FN3O4

Molekulargewicht

259.23 g/mol

IUPAC-Name

4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7?,9-/m1/s1

InChI-Schlüssel

QZZJZXAWLQYJFK-PQLACBALSA-N

Isomerische SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C([C@H](O2)CO)O)F

Kanonische SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.